molecular formula C13H19NO2 B7867151 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol CAS No. 126120-73-8

4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol

Cat. No.: B7867151
CAS No.: 126120-73-8
M. Wt: 221.29 g/mol
InChI Key: GCSXGKPZMCKCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol is an organic compound characterized by a piperidine ring substituted with a methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1-methylpiperidine.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with 1-methylpiperidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the imine intermediate.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols for substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-Methoxyphenyl)-1-methylpiperidin-4-one.

    Reduction: Formation of 4-(4-Methoxyphenyl)-1-methylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals targeting neurological pathways. Its structure suggests it may interact with neurotransmitter receptors or enzymes involved in neurological processes.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol exerts its effects is likely related to its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic pockets within these targets, while the piperidine ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)-1-methylpiperidin-4-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(4-Methylphenyl)-1-methylpiperidin-4-ol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions that may enhance the compound’s affinity for certain molecular targets.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-9-7-13(15,8-10-14)11-3-5-12(16-2)6-4-11/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSXGKPZMCKCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266274
Record name 4-(4-Methoxyphenyl)-1-methyl-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126120-73-8
Record name 4-(4-Methoxyphenyl)-1-methyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126120-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-1-methyl-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.